molecular formula C15H20O7 B1460419 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate CAS No. 1701402-25-6

3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

Cat. No.: B1460419
CAS No.: 1701402-25-6
M. Wt: 312.31 g/mol
InChI Key: DMCANNABFZDODS-CRWXNKLISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate typically involves the esterification of D-glucuronic acid with 3-phenylpropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound may involve biocatalysis, which is an environmentally friendly and efficient method. This approach uses enzymes or whole-cell catalysts to facilitate the esterification reaction. The use of biocatalysis can enhance the yield and selectivity of the product while minimizing the generation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release D-glucuronic acid and 3-phenylpropyl alcohol. D-glucuronic acid is known to participate in detoxification processes in the liver by conjugating with various endogenous and exogenous substances, enhancing their solubility and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The esterification enhances its solubility and stability, making it suitable for various industrial and research applications .

Properties

IUPAC Name

3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7/c16-9-11(17)12(18)13(19)14(20)15(21)22-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9,11-14,17-20H,4,7-8H2/t11-,12+,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCANNABFZDODS-CRWXNKLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCOC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
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3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
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3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
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3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
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3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Reactant of Route 6
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

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